N-(2,5-dichlorophenyl)hydroxylamine
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Overview
Description
N-(2,5-dichlorophenyl)hydroxylamine is a chemical compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a hydroxylamine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)hydroxylamine typically involves the reaction of 2,5-dichloronitrobenzene with reducing agents. One common method is the reduction of 2,5-dichloronitrobenzene using iron powder in the presence of hydrochloric acid, which yields this compound as a product .
Industrial Production Methods
the general approach involves large-scale reduction reactions using suitable reducing agents and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(2,5-dichlorophenyl)nitrosoamine.
Reduction: Further reduction can convert it to N-(2,5-dichlorophenyl)amine.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-(2,5-dichlorophenyl)nitrosoamine
Reduction: N-(2,5-dichlorophenyl)amine
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,5-dichlorophenyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)hydroxylamine
- N-(3,5-dichlorophenyl)hydroxylamine
- N-(2,5-dichlorophenyl)amine
Uniqueness
N-(2,5-dichlorophenyl)hydroxylamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in specific reactions and interactions that may not be observed with other similar compounds .
Properties
CAS No. |
43192-05-8 |
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Molecular Formula |
C6H5Cl2NO |
Molecular Weight |
178.01 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5Cl2NO/c7-4-1-2-5(8)6(3-4)9-10/h1-3,9-10H |
InChI Key |
FZBPISJZMVJPQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NO)Cl |
Origin of Product |
United States |
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